molecular formula C10H18N2O3 B1441885 Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate CAS No. 1260639-73-3

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

Cat. No.: B1441885
CAS No.: 1260639-73-3
M. Wt: 214.26 g/mol
InChI Key: FULHJHJHVICZJU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate (CAS 1260639-73-3) is a high-purity chemical building block offered at a quality of 95.0% . With the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol, this compound is a versatile scaffold in medicinal chemistry and organic synthesis . The structure incorporates a pyrrolidin-2-one ring, a featured motif in numerous biologically active molecules, and a reactive 3-amino group that serves as a key handle for further functionalization. The tert-butyl ester protects the carboxylic acid functionality, enhancing the compound's stability and solubility for various synthetic applications. Researchers value this reagent for its potential in constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULHJHJHVICZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718692
Record name tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260639-73-3
Record name tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Data Table: Representative Laboratory Synthesis

Step Reagents/Conditions Purpose Notes
1. Reactant Mixing Tert-butyl bromoacetate, 3-amino-2-oxopyrrolidine, base (K2CO3), DMF Nucleophilic substitution Base deprotonates amine for nucleophilicity
2. Reaction Stir at room temp or gentle heating (25–50°C), 4–12 h Reaction completion Monitored by TLC or HPLC
3. Workup Quench with water, extract with EtOAc Isolate product Removes inorganic salts
4. Purification Chromatography or crystallization Achieve high purity Yields >90% (typical)

Analysis of Preparation Methods

Advantages:

  • High selectivity for the desired ester linkage due to the steric and electronic properties of the tert-butyl group.
  • Mild reaction conditions minimize side reactions and degradation of sensitive functional groups.
  • Straightforward purification due to the compound’s physical properties.

Limitations:

  • The necessity for anhydrous and inert conditions to prevent hydrolysis or side reactions.
  • Use of DMF or similar solvents, which require careful handling and disposal.

Alternative Approaches:

While the nucleophilic substitution method is predominant, alternative routes such as using different alkylating agents or protecting group strategies may be considered for specific synthetic challenges. However, these are less commonly reported for this particular compound.

Research Findings and Quality Control

  • The product is typically obtained at >95% purity, as confirmed by NMR, HPLC, and mass spectrometry.
  • Stability studies indicate that the compound is robust under standard laboratory conditions but sensitive to strong acids or bases due to the ester and amine functionalities.
  • Batch-to-batch consistency is ensured through rigorous quality control, especially in industrial settings.

Data Table: Key Properties and Quality Metrics

Parameter Typical Value Analytical Method
Purity >95% HPLC, NMR
Molecular Weight 214.26 Mass Spectrometry
Storage Cool, dry place -
Stability Stable (neutral pH) Stress testing

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds due to its unique chemical structure, which allows for diverse reactivity. The compound can undergo:

  • Oxidation : Converting to oxo derivatives using agents like potassium permanganate.
  • Reduction : Transforming oxo groups into hydroxyl groups with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the formation of various derivatives.

Biological Research Applications

In biological contexts, this compound is being investigated for its potential biological activities . It interacts with various biomolecules, which may modulate enzyme activity and influence biological pathways. Notable areas of research include:

  • Drug Development : The compound is studied for its therapeutic properties and potential as a building block for pharmaceuticals targeting diseases such as myotonic dystrophy and chronic obstructive pulmonary disease .
  • Biomolecular Interactions : Its interactions with enzymes and receptors are being explored to understand its effects on metabolic processes .

Medicinal Chemistry Applications

In the field of medicinal chemistry, this compound has been evaluated for its role in developing new therapeutic agents. Research indicates that it may possess properties beneficial for treating conditions such as:

  • Asthma
  • Rheumatoid Arthritis
  • Psoriasis
    These applications stem from its ability to inhibit specific biochemical pathways, making it a candidate for further pharmaceutical development .

Industrial Applications

The compound is also valuable in industrial settings, particularly in the manufacture of specialty chemicals and pharmaceuticals. Its unique characteristics allow it to be used effectively in the production processes of various chemical products, enhancing efficiency and yield .

Case Study 1: Drug Development

A study explored the synthesis of this compound as a precursor for developing a novel anti-inflammatory drug. The compound demonstrated significant activity in preclinical models, leading to further investigations into its pharmacokinetics and safety profiles.

Case Study 2: Biomolecular Interaction

Research focused on the interaction between this compound and specific receptors involved in metabolic regulation. The findings suggested that the compound could modulate receptor activity, influencing metabolic pathways relevant to obesity and diabetes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of tert-butyl esters with substituted pyrrolidinone or related heterocyclic systems. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Research Findings
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate (1260639-73-3) C₁₆H₂₂N₂O₃ 290.36 3-Amino-2-oxopyrrolidine, tert-butyl ester Intermediate for kinase inhibitors
(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate (158467-69-7) C₁₁H₁₈N₂O₃ 226.27 Octahydroindolizine scaffold, methyl ester Antibacterial agent development
Methyl 2-(azepane-2-carboxamido)acetate (1341378-90-2) C₁₀H₁₈N₂O₃ 214.26 Azepane ring, carboxamido group Peptidomimetic synthesis
Ethyl 2-(N-methyldodecanamido)acetate (13005-52-2) C₁₆H₃₁NO₃ 285.42 Long alkyl chain, ethyl ester Surfactant or lipid analog studies
Tert-butyl 2-(3-acetylamino-2-oxo-1-pyridyl)acetate (N/A) C₁₄H₁₉N₃O₄ 293.32 Acetylamino-pyridone core Crystallographic studies for conformation

Key Differences and Insights

This difference makes the former more suitable for kinase inhibitor design . The ethyl 2-(N-methyldodecanamido)acetate (CAS 13005-52-2) exhibits hydrophobic properties due to its alkyl chain, contrasting with the polar pyrrolidinone system in the target compound .

Synthetic Utility: The tert-butyl ester in the target compound offers superior stability under acidic conditions compared to methyl or ethyl esters (e.g., CAS 1341378-90-2), reducing premature hydrolysis during multi-step syntheses . The acetylamino-pyridone analog () shows planar geometry due to its pyridone ring, whereas the pyrrolidinone in the target compound adopts a puckered conformation, influencing binding selectivity .

Structural Diversity :

  • Compounds like tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620548-16-5) introduce aromatic and sulfur-containing groups, diverging from the aliphatic focus of the target compound. Such variations impact solubility and metabolic stability .

Biological Activity

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate (CAS Number: 1260639-73-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C10H18N2O3
  • Molecular Weight : 214.26 g/mol
  • Structure : The compound features a pyrrolidine ring, which is known for its biological significance in various pharmacological applications.

1. Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. The presence of the amino group in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.

2. Neuroprotective Effects

Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, potentially leading to neuroprotective effects. This inhibition is crucial for conditions like Alzheimer's disease, where maintaining acetylcholine levels is vital for cognitive function .

3. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Compounds similar to this compound have been shown to modulate inflammatory pathways, particularly those involving cytokines like TNF-alpha and IL-1β, which are critical in inflammatory responses .

Case Study 1: Neuroprotective Activity

A study investigated the effects of similar pyrrolidine derivatives on AChE activity. Results indicated that these compounds could significantly reduce AChE activity in vitro, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Mechanisms

In a model of inflammation induced by lipopolysaccharides (LPS), derivatives exhibited a reduction in pro-inflammatory cytokines. This suggests that this compound may possess similar properties, providing a basis for further exploration in inflammatory diseases .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
Pyrrolidine derivative AAChE inhibition, neuroprotection
Pyrrolidine derivative BAnti-inflammatory effects
Coumarin-based compoundsAntioxidant and AChE inhibitory activity

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate?

  • Methodology :

  • Palladium-catalyzed α-arylation : Analogous to tert-butyl esters with aromatic substituents, zinc enolates of esters can undergo α-arylation using aryl halides. Reaction conditions include Pd(OAc)₂ as a catalyst, ligands (e.g., XPhos), and bases like K₃PO₄ in THF at 60–90°C .
  • Deprotection strategies : The tert-butyl group can be cleaved using trifluoroacetic acid (TFA) in dichloromethane, followed by co-evaporation with toluene to yield the free acid .
    • Purification : Silica gel chromatography is commonly employed, with yields ranging from 76% to 96% depending on substituent effects .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 500 MHz 1H^1H-NMR in CDCl₃) confirm chemical shifts for the tert-butyl group (~1.4 ppm for 1H^1H), pyrrolidinone carbonyl (~170 ppm for 13C^{13}C), and acetate moiety .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the exact mass (e.g., 276.189665 g/mol for related metabolites) .

Q. What safety precautions are required when handling this compound?

  • Hazard classification : Classified under GHS as acutely toxic (Category 4 for oral/dermal/inhalation) and irritating to eyes/skin. Key precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation .

Q. What purification methods are effective for isolating tert-butyl esters?

  • Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 10–30% EA) is standard .
  • Recrystallization : For crystalline derivatives, solvents like dichloromethane/hexane mixtures may be used .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in synthetic yields across studies?

  • Case study : Yields for tert-butyl esters with electron-withdrawing groups (e.g., nitro: 96%) vs. electron-donating groups (e.g., hydroxy: 82%) vary due to steric/electronic effects. Optimize reaction time, catalyst loading, or solvent polarity to address discrepancies .
  • Validation : Use TLC or HPLC to monitor reaction progress and identify by-products (e.g., brominated impurities in cross-coupling reactions) .

Q. What experimental design considerations are critical for synthesizing analogues of this compound?

  • Substituent selection : Modify the pyrrolidinone ring or acetate side chain to tune physicochemical properties. For example:

  • Electron-deficient aryl groups : Enhance reactivity in nucleophilic fluorination .
  • Bulkier tert-butyl variants : Improve metabolic stability in pharmacokinetic studies .
    • Reaction scalability : Pilot reactions under inert atmospheres (N₂/Ar) ensure reproducibility for gram-scale synthesis .

Q. How can crystallography data resolve ambiguities in molecular conformation?

  • Software tools : SHELX programs (e.g., SHELXL for refinement) enable high-resolution structure determination. Key parameters include:

  • R-factor : Aim for <5% to validate accuracy.
  • Twinned data : Use SHELXD for structure solution in cases of crystal twinning .

Q. What strategies mitigate challenges in tert-butyl deprotection without side reactions?

  • Alternative acids : HCl in dioxane or H₂SO₄ in acetic acid for acid-sensitive substrates.
  • Enzymatic cleavage : Lipases or esterases under mild aqueous conditions (pH 7, 37°C) for biocompatible deprotection .

Q. How can researchers validate purity and stability for long-term storage?

  • Analytical validation :

  • HPLC-MS : Detect degradation products (e.g., hydrolyzed acetate or oxidized pyrrolidinone).
  • Karl Fischer titration : Monitor moisture content (<0.1% for stability) .
    • Storage : Store at –20°C under nitrogen to prevent tert-butyl ester hydrolysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate
Reactant of Route 2
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Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

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